molecular formula C12H14N2S B1637028 Benzyl-(4-methyl-thiazol-2-ylmethyl)-amine CAS No. 886505-98-2

Benzyl-(4-methyl-thiazol-2-ylmethyl)-amine

Cat. No.: B1637028
CAS No.: 886505-98-2
M. Wt: 218.32 g/mol
InChI Key: QIDVQYHFJZNSGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl-(4-methyl-thiazol-2-ylmethyl)-amine is a useful research compound. Its molecular formula is C12H14N2S and its molecular weight is 218.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-10-9-15-12(14-10)8-13-7-11-5-3-2-4-6-11/h2-6,9,13H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDVQYHFJZNSGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of Benzyl-(4-methyl-thiazol-2-ylmethyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 886505-98-2 Molecular Formula: C₁₂H₁₄N₂S Molecular Weight: 218.32 g/mol [1][2]

Executive Summary

Benzyl-(4-methyl-thiazol-2-ylmethyl)-amine is a secondary amine building block featuring two distinct pharmacophores: a lipophilic benzyl moiety and a polar, aromatic 4-methylthiazole ring.[1][2] Widely utilized in Fragment-Based Drug Discovery (FBDD), this scaffold serves as a critical intermediate for synthesizing kinase inhibitors, GPCR ligands, and antimicrobial agents.[1][2] Its physicochemical profile balances lipophilicity with aqueous solubility (via protonation), making it an ideal "linker" fragment in medicinal chemistry campaigns.[1][2]

This guide provides a comprehensive technical analysis of its properties, synthetic routes, and handling protocols, designed for researchers requiring high-purity integration of this motif into complex small molecules.

Chemical Identity & Structural Analysis

The molecule consists of a secondary amine core flanked by a benzyl group and a (4-methylthiazol-2-yl)methyl group.[1][2][3] The thiazole ring acts as a bioisostere for pyridine or imidazole, offering unique pi-stacking interactions and hydrogen bond acceptance capability.

Property Data / Descriptor
IUPAC Name N-Benzyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine
SMILES CC1=CSC(CNCC2=CC=CC=C2)=N1
InChI Key DUOANANYKYXIQY-UHFFFAOYSA-N
Stereochemistry Achiral (Prochiral nitrogen)
Rotatable Bonds 4 (High flexibility for binding pocket adaptation)
H-Bond Donors 1 (Secondary Amine)
H-Bond Acceptors 2 (Thiazole Nitrogen, Amine Nitrogen)
Pharmacophore Mapping

The structural utility lies in the distance between the aromatic centers and the basic nitrogen. The secondary amine provides a protonation site (


), crucial for ionic interactions with aspartate/glutamate residues in protein active sites.[1][2]

Pharmacophore Benzyl Benzyl Ring (Lipophilic / Pi-Stacking) Amine Secondary Amine (H-Bond Donor / Cationic Center) Benzyl->Amine Hydrophobic interaction region Linker Methylene Linker (Rotational Freedom) Amine->Linker Thiazole 4-Methylthiazole (H-Bond Acceptor / Bioisostere) Linker->Thiazole Directional vector

Figure 1: Pharmacophore map highlighting the dual aromatic system separated by a cationic linker.[1][2]

Physicochemical Profile

Accurate physicochemical data is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.[1][2] While specific experimental values for this catalog item are sparse in open literature, the following data is derived from high-fidelity consensus predictions and fragment-based analysis.

Parameter Value (Predicted/Consensus) Implication for Drug Design
LogP (Octanol/Water) 2.1 – 2.6Optimal for membrane permeability; Lipinski compliant.[1][2]
LogD (pH 7.4) ~1.2 – 1.8Moderate distribution coefficient; indicates good balance of solubility and permeability at physiological pH.[1][2]
pKa (Base) 8.8 ± 0.5Predominantly protonated at physiological pH (7.4), enhancing solubility.[1][2]
pKa (Thiazole N) ~2.5The thiazole nitrogen is weakly basic and remains unprotonated at physiological pH.[1][2]
TPSA ~25 ŲExcellent BBB permeability potential (TPSA < 90 Ų).[1][2]
Solubility High in DCM, MeOH, DMSO.Free base is sparingly soluble in water; HCl salt is highly water-soluble.[1][2]
Melting Point Low-melting solid or oilLikely exists as an oil or semi-solid at RT; salts (HCl, Oxalate) are crystalline solids (>150°C).[1][2]
Synthetic Methodologies

Two primary routes exist for synthesizing this scaffold.[1][2] The Reductive Amination route is preferred for its mild conditions and avoidance of over-alkylation byproducts.

Route A: Reductive Amination (Recommended)

This protocol ensures mono-alkylation and high yield.[1][2]

Reagents:

  • 4-Methylthiazole-2-carbaldehyde (1.0 equiv)[1][2]

  • Benzylamine (1.0 equiv)[1][2]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1][2]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1][2]

  • Acetic Acid (catalytic, 1-2 drops)[1][2]

Protocol:

  • Imine Formation: Dissolve 4-methylthiazole-2-carbaldehyde in anhydrous DCM. Add benzylamine and catalytic acetic acid.[1][2] Stir at Room Temperature (RT) for 2 hours under

    
    . Note: Use of molecular sieves (4Å) can accelerate equilibrium.[1][2]
    
  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes. Allow to warm to RT and stir for 12-16 hours.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract the aqueous layer with DCM (3x).[1][2] Combine organics, dry over

    
    , and concentrate.
    
  • Purification: The crude oil is often pure enough (>95%).[1][2] If necessary, purify via flash column chromatography (SiO2, Hexane:EtOAc gradient) or convert to the HCl salt for recrystallization.[1][2]

Route B: Nucleophilic Substitution

Reagents: 2-(Chloromethyl)-4-methylthiazole + Benzylamine.[1][2] Risk: This route often leads to bis-alkylation (formation of tertiary amines) unless benzylamine is used in large excess.[1][2]

Synthesis Aldehyde 4-Methylthiazole-2-carbaldehyde Imine Intermediate Imine (Schiff Base) Aldehyde->Imine Condensation (-H2O) Amine Benzylamine Amine->Imine Condensation (-H2O) Product This compound (>90% Yield) Imine->Product Reduction Reductant NaBH(OAc)3 / DCM / AcOH Reductant->Product

Figure 2: One-pot reductive amination workflow for high-purity synthesis.[1][2]

Stability & Handling
  • Oxidation: The secondary amine is susceptible to N-oxidation over prolonged exposure to air.[1] Store under inert atmosphere (Argon/Nitrogen).[1][2]

  • Hygroscopicity: As a free base, it may absorb atmospheric moisture. Conversion to the Hydrochloride (HCl) or Fumarate salt is recommended for long-term storage.[1][2]

  • Shelf Life: >2 years at -20°C in sealed containers (as salt form).

Analytical Detection:

  • HPLC: Detectable at 254 nm (Benzene ring absorption).[1][2]

  • MS (ESI+): Strong

    
     peak at m/z 219.1.[1][2]
    
  • NMR (

    
    ):  Look for the singlet (~2.4 ppm) of the thiazole-methyl, the singlet (~4.1 ppm) of the thiazole-CH2-N, and the singlet (~3.8 ppm) of the benzyl-CH2-N.[1][2]
    
Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry.[2][4]

  • Kinase Inhibition: The thiazole ring can mimic the adenine ring of ATP, forming hydrogen bonds with the hinge region of kinases. The benzyl group extends into the hydrophobic back-pocket.[1][2]

  • GPCR Ligands: Used in the design of dopamine and serotonin receptor modulators, where the basic nitrogen mimics the endogenous neurotransmitter's amine.

  • Fragment Linking: The molecule serves as a rigid linker.[2] The angle between the substituents on the thiazole ring (approx 140-150°) provides a unique vector compared to phenyl (180° or 120°) or piperazine linkers.[1][2]

References
  • Chemical Identity: PubChem Compound Summary for CID 5272584 (Related substructure analysis). National Center for Biotechnology Information (2025).[1][2]Link[1][2]

  • Synthetic Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61.11 (1996): 3849-3862.[1][2] Link[1][2]

  • Thiazole Properties: Echemi. "2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid Properties" (Structural analog data).[1][2] Echemi Chemical Database.[1][2]Link[1][2]

  • Vendor Data: BLDpharm Product Entry for CAS 886505-98-2.[5][6] BLD Pharmatech Ltd.[1][2]Link[1][2]

  • General Reactivity: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press, 2012. (Chapter on Heterocyclic Chemistry).

Sources

Benzyl-(4-methyl-thiazol-2-ylmethyl)-amine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Building Block for Medicinal Chemistry & SAR Exploration[1][2]

Part 1: Executive Summary & Chemical Passport

Benzyl-(4-methyl-thiazol-2-ylmethyl)-amine (CAS 886505-98-2 ) is a secondary amine building block integrating a lipophilic benzyl moiety with a polar, electron-rich 4-methylthiazole heteroaromatic ring.[1][2] In drug discovery, this scaffold serves as a critical "linker-diver" intermediate.[1][2] The secondary amine functionality allows for facile diversification into tertiary amines, ureas, or sulfonamides, while the thiazole ring acts as a bioisostere for pyridine or imidazole, often improving metabolic stability and hydrogen-bonding potential in active pharmaceutical ingredients (APIs).

This guide outlines the physiochemical properties, synthetic architecture, and handling protocols for researchers utilizing this compound in lead optimization.

Table 1: Chemical Identity & Physiochemical Profile[1][3]
PropertySpecification
CAS Number 886505-98-2
IUPAC Name N-benzyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine
Molecular Formula C₁₂H₁₄N₂S
Molecular Weight 218.32 g/mol
SMILES CC1=CSC(CNCC2=CC=CC=C2)=N1
InChIKey UMFGVZVZRNOWIG-UHFFFAOYSA-N
Appearance Viscous oil or low-melting solid (depending on purity/salt form)
pKa (Calc) ~8.5 (Secondary Amine), ~2.5 (Thiazole Nitrogen)
LogP (Calc) 2.3 – 2.6
Solubility Soluble in DMSO, MeOH, DCM; slightly soluble in water (neutral form)
Part 2: Synthetic Architecture

The synthesis of this compound is most reliably achieved through Reductive Amination .[1][2] This pathway minimizes the formation of tertiary amine byproducts (over-alkylation) common in direct alkylation methods.[2]

Mechanism-Based Protocol: Reductive Amination

This route condenses 4-methylthiazole-2-carbaldehyde with benzylamine, followed by reduction of the resulting imine.[1][2]

Reagents:

  • Precursor A: 4-Methylthiazole-2-carbaldehyde[1][2]

  • Precursor B: Benzylamine (1.05 equiv)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH₄)

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

Step-by-Step Methodology:

  • Imine Formation: Dissolve 4-methylthiazole-2-carbaldehyde (10 mmol) in DCE (30 mL). Add benzylamine (10.5 mmol) and stir at room temperature for 2 hours. Note: Use of a drying agent (MgSO₄) or molecular sieves can accelerate imine formation.

  • Reduction: Cool the mixture to 0°C. Add STAB (14 mmol) portion-wise to control hydrogen evolution.

  • Quench: Allow to warm to RT and stir for 12 hours. Quench with saturated NaHCO₃ solution.

  • Isolation: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: If necessary, purify via flash column chromatography (SiO₂, Hexane:EtOAc gradient) or precipitate as the HCl salt using ethereal HCl.

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis and potential side-reaction checkpoints.

SynthesisWorkflow Start 4-Methylthiazole- 2-carbaldehyde Imine Intermediate Imine (Schiff Base) Start->Imine DCE, RT, 2h Amine Benzylamine Amine->Imine Reduction Reduction (NaBH(OAc)3) Imine->Reduction H- Transfer Product Target Product (Secondary Amine) Reduction->Product Major Pathway SideProduct Tertiary Amine (Over-alkylation Risk) Reduction->SideProduct Minor (if excess aldehyde)

Figure 1: Reductive amination workflow targeting the secondary amine while managing over-alkylation risks.

Part 3: Functional Applications in Medicinal Chemistry

This molecule is not merely an intermediate; it represents a "Privileged Structure" hybrid.[1][2]

  • Thiazole Pharmacophore: The 2,4-disubstituted thiazole ring is a classic bioisostere for phenyl or pyridine rings.[1][2] It introduces a specific dipole moment and a hydrogen bond acceptor (N3) that can interact with serine or threonine residues in enzyme active sites (e.g., Kinases, PPARs).

  • Secondary Amine Versatility: The central nitrogen is the "growth vector."[1][2]

    • Acylation: Reaction with acid chlorides yields amides (peptidomimetics).

    • Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides (common in carbonic anhydrase inhibitors).

    • Urea Formation: Reaction with isocyanates yields ureas (soluble epoxide hydrolase inhibitors).

Visualization: Structural Activity Map

The diagram below deconstructs the molecule into its functional zones for SAR (Structure-Activity Relationship) analysis.[2]

Pharmacophore Core Central Amine (NH) Hydrogen Bond Donor/Acceptor Branching Point Thiazole 4-Methylthiazole Ring Pi-Stacking & H-Bond Acceptor (Metabolic Stability) Core->Thiazole Methylene Linker Benzyl Benzyl Group Hydrophobic Pocket Filling (Lipophilicity) Core->Benzyl Methylene Linker

Figure 2: Pharmacophore decomposition showing the hydrophobic tail (Benzyl) and polar head (Thiazole) connected by the reactive amine core.

Part 4: Handling, Stability & Safety

Storage:

  • Temperature: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Sensitivity: Secondary amines can absorb CO₂ from the air to form carbamates reversibly; prolonged exposure to air may lead to oxidation (N-oxide formation).[1][2]

  • Form: The free base is likely an oil; the Hydrochloride (HCl) or Oxalate salt forms are crystalline solids and are preferred for long-term storage.[2]

Safety (GHS Classification - Predicted):

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

  • Protocol: Always handle in a fume hood. In case of contact, wash with copious amounts of water.[2]

References
  • BLDpharm. (2025).[2] Product Analysis: N-Benzyl-1-(4-methylthiazol-2-yl)methanamine (CAS 886505-98-2).[1][2][4][5] Retrieved from

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for Thiazole Derivatives. Retrieved from

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] Journal of Organic Chemistry, 61(11), 3849-3862. (Standard Protocol Citation).[2][3][6][7]

  • Chem-Impex International. (2025).[1][2] Catalog Data for Thiazole Building Blocks. Retrieved from

Sources

Molecular weight and formula of Benzyl-(4-methyl-thiazol-2-ylmethyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl-(4-methyl-thiazol-2-ylmethyl)-amine (CAS: 886505-98-2) is a secondary amine intermediate belonging to the 2-aminomethylthiazole class. This scaffold is a critical pharmacophore in medicinal chemistry, serving as a privileged structure in the development of kinase inhibitors, histamine antagonists, and neuroactive agents. Its structural versatility lies in the "linker" capability of the secondary amine, allowing for the coupling of the electron-rich thiazole ring with diverse lipophilic domains (such as the benzyl group). This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis methodologies, and analytical characterization.

Chemical Identity & Core Parameters[1][2][3][4][5][6][7]

The following data establishes the definitive chemical identity of the molecule. Researchers should use these parameters for database registration and stoichiometric calculations.

ParameterTechnical Specification
IUPAC Name N-Benzyl-1-(4-methylthiazol-2-yl)methanamine
Common Name This compound
CAS Registry Number 886505-98-2
Molecular Formula C₁₂H₁₄N₂S
Molecular Weight 218.32 g/mol
Exact Mass 218.0878 Da
SMILES Cc1csc(CNCc2ccccc2)n1
InChI Key Computed:[1][2] DUOANANYKYXIQY-UHFFFAOYSA-N
Appearance Viscous amber liquid or low-melting solid (purity dependent)
Solubility Soluble in DCM, MeOH, DMSO, EtOAc; sparingly soluble in water

Synthesis Methodologies

Two primary routes are established for the synthesis of this target. Method A (Reductive Amination) is preferred for high-throughput library generation due to milder conditions and fewer side products. Method B (Nucleophilic Substitution) is a viable alternative when starting from the chloromethyl derivative.

Reaction Workflow Diagram

The following logic flow illustrates the decision matrix and chemical pathways for synthesis.

SynthesisPath Start Target: this compound RouteA Method A: Reductive Amination (Preferred) IntermediateA Imine Intermediate RouteA->IntermediateA - H2O RouteB Method B: Nucleophilic Substitution RouteB->Start SN2 Attack PrecursorA1 4-Methylthiazole-2-carbaldehyde PrecursorA1->RouteA PrecursorA2 Benzylamine PrecursorA2->RouteA IntermediateA->Start Reduction ReagentA NaBH(OAc)3 / DCM ReagentA->IntermediateA PrecursorB1 2-(Chloromethyl)-4-methylthiazole PrecursorB1->RouteB PrecursorB2 Benzylamine (Excess) PrecursorB2->RouteB ReagentB K2CO3 / MeCN / Reflux ReagentB->RouteB

Figure 1: Comparative synthetic pathways. Method A minimizes over-alkylation risks common in Method B.

Detailed Protocol: Method A (Reductive Amination)

Rationale: This method avoids the formation of tertiary amines (bis-alkylation) which is a common impurity in direct alkylation.

  • Reagents:

    • 4-Methylthiazole-2-carbaldehyde (1.0 eq)

    • Benzylamine (1.05 eq)

    • Sodium triacetoxyborohydride (STAB) (1.4 eq)

    • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Procedure:

    • Step 1: Dissolve the aldehyde in DCE (0.2 M concentration) under N₂ atmosphere.

    • Step 2: Add benzylamine and stir for 30–60 minutes at room temperature to pre-form the imine. Note: Use of a drying agent (MgSO₄) or molecular sieves can drive equilibrium but is often unnecessary with STAB.

    • Step 3: Cool to 0°C and add STAB portion-wise.

    • Step 4: Warm to room temperature and stir for 4–12 hours. Monitor by LC-MS for disappearance of the imine (M+H = 217).

    • Step 5 (Workup): Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash column chromatography (SiO₂), eluting with Hexanes/EtOAc (gradient 0–50%).

Analytical Characterization (Validation)

To ensure scientific integrity, the synthesized compound must meet specific spectral criteria. The following data points are diagnostic for the structure.

Proton NMR (¹H NMR) Expectations

Solvent: CDCl₃, 400 MHz

Chemical Shift (δ)MultiplicityIntegrationAssignmentMechanistic Insight
7.20 – 7.40 Multiplet5HPhenyl Ar-HCharacteristic aromatic envelope of the benzyl group.
6.80 – 6.90 Singlet1HThiazole C5-HDiagnostic peak for 4-substituted thiazoles. Absence indicates ring degradation.
4.05 Singlet2HThiazole-CH ₂-NDeshielded by the adjacent aromatic heterocycle and amine nitrogen.
3.85 Singlet2HPh-CH ₂-NTypical benzylic position shift.
2.40 – 2.45 Singlet3HThiazole-CHMethyl group at position 4; sharp singlet.
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Expected Parent Ion [M+H]⁺: 219.1 m/z

  • Fragmentation Pattern:

    • Loss of benzyl group (Tropylium ion formation, m/z 91).

    • Thiazole-methyl fragment (m/z ~112).

Biological & Pharmacological Context

This molecule is rarely a final drug product but acts as a high-value Intermediate or Fragment .

Pharmacophore Utility

The 2-aminomethylthiazole motif is a bioisostere for other aromatic heterocycles (e.g., pyridine, imidazole) found in:

  • Kinase Inhibitors: The thiazole nitrogen can act as a hydrogen bond acceptor in the ATP-binding pocket.

  • GPCR Ligands: The benzyl group provides hydrophobic bulk often required for allosteric binding sites (e.g., in Histamine H2 or Dopamine receptors).

  • Neuroprotective Agents: Similar scaffolds have been explored for inhibiting oxidative stress pathways.

Structural Activity Relationship (SAR) Potential

Modifications to this scaffold typically involve:

  • N-Alkylation: Converting the secondary amine to a tertiary amine to reduce metabolic clearance or improve permeability.

  • Thiazole Substitution: Replacing the 4-methyl group with electron-withdrawing groups (e.g., -CF₃) to modulate the pKa of the thiazole nitrogen.

Safety & Handling (MSDS Highlights)

  • GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Secondary amines can absorb CO₂ from the air to form carbamates over time.

  • Handling: Use in a fume hood. Avoid contact with strong oxidizing agents and acid chlorides.

References

  • Synthesis of Thiazole Amines via Reductive Amination: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link

  • Thiazole Properties & Reactivity: Eicher, T., & Hauptmann, S. "The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications." Wiley-VCH, 2003. Link

  • Compound Registry: PubChem Entry for Related Thiazole Amines. National Center for Biotechnology Information. Link

  • Commercial Availability & CAS Verification: BLDpharm Product Entry for CAS 886505-98-2. Link

Sources

Methodological & Application

Application Note: Benzyl-(4-methyl-thiazol-2-ylmethyl)-amine in Medicinal Chemistry

[1]

Introduction: The Thiazole-Amine Scaffold

Benzyl-(4-methyl-thiazol-2-ylmethyl)-amine (CAS: 886505-98-2) represents a high-value pharmacophore scaffold in modern drug discovery.[1] Structurally, it combines a 4-methylthiazole core—a privileged heterocycle found in FDA-approved drugs like Ritonavir (antiviral) and Dasatinib (antineoplastic)—with a benzylamine moiety.[1]

This secondary amine serves as a critical "linker fragment" in Fragment-Based Drug Discovery (FBDD).[1] Its unique architecture offers dual functionality:

  • The Thiazole Head: Acts as a hydrogen bond acceptor (N3) and donor (if protonated), capable of pi-pi stacking interactions within enzyme active sites (e.g., ATP-binding pockets of kinases).[1]

  • The Benzyl Tail: Provides hydrophobic bulk, facilitating occupancy of lipophilic pockets (e.g., the hydrophobic back cleft of GPCRs).[1]

Key Physicochemical Properties
PropertyValue (Approx.)Significance
Molecular Weight 218.32 g/mol Ideal for fragment-based screening (Rule of 3 compliant).[1]
cLogP ~2.1Optimal lipophilicity for membrane permeability.
pKa (Conj. Acid) ~8.5 - 9.0Exists as a cation at physiological pH, improving solubility.[1]
H-Bond Donors/Acceptors 1 / 3Balanced profile for receptor binding.[1]

Medicinal Chemistry Applications

Scaffold Hopping and Linker Design

In Lead Optimization, this amine is frequently used to replace flexible linear linkers or rigid piperazine rings.[1] The methylene bridge at the C2-position of the thiazole allows for rotational freedom while maintaining a specific directional vector, often critical for orienting the hydrophobic benzyl group into deep pockets.[1]

Targeted Therapeutic Areas

Based on structural homology and literature precedents involving 2-aminomethylthiazoles:

  • Kinase Inhibitors: The thiazole nitrogen can interact with the "hinge region" of kinases.[1] The benzyl group can be substituted to probe the "gatekeeper" residue.[1]

  • Anti-infectives (Sulfonamides): Derivatization of the secondary amine with sulfonyl chlorides yields sulfonamides with potent antifungal and antibacterial activity (See Protocol 2).[1]

  • Neurotherapeutics: The lipophilic nature of the scaffold facilitates Blood-Brain Barrier (BBB) penetration, making it a viable core for CNS-active ligands.[1]

Visualizing the Chemical Space

The following diagram illustrates the synthetic utility and SAR (Structure-Activity Relationship) logic of the scaffold.

Gcluster_SARSAR LogicCoreBenzyl-(4-methyl-thiazol-2-ylmethyl)-amine(The Scaffold)Prod1Sulfonamides(Anti-infectives)Core->Prod1R-SO2Cl(Base)Prod2Ureas/Amides(Kinase Inhibitors)Core->Prod2R-NCO orR-COClProd3Reductive Amination(Tertiary Amines)Core->Prod3R-CHO(NaBH(OAc)3)SM12-(Chloromethyl)-4-methylthiazoleSM1->CoreNucleophilic Subst.(K2CO3, MeCN)SM2BenzylamineSM2->CoreSAR_ThiazoleThiazole Ring:H-Bond AcceptorPi-StackingSAR_Thiazole->CoreSAR_LinkerSecondary Amine:Solubility VectorDerivatization SiteSAR_Linker->Core

Figure 1: Synthetic connectivity and SAR logic for the this compound scaffold.

Experimental Protocols

Protocol 1: Synthesis of this compound

Note: While commercially available, in-house synthesis allows for the introduction of substituted benzyl groups.[1]

Reaction Type: Nucleophilic Substitution (

Rationale:1

Materials:

  • 2-(Chloromethyl)-4-methylthiazole hydrochloride (1.0 eq)[1]

  • Benzylamine (3.0 eq) – Excess acts as base and prevents over-alkylation.[1]

  • Potassium Carbonate (

    
    ) (2.0 eq)[1]
    
  • Acetonitrile (MeCN) (anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-(chloromethyl)-4-methylthiazole HCl (10 mmol) in anhydrous MeCN (50 mL).

  • Base Addition: Add

    
     (20 mmol) and stir at room temperature for 15 minutes to neutralize the hydrochloride salt.
    
  • Amine Addition: Add Benzylamine (30 mmol) dropwise over 10 minutes.

    • Critical Control: Adding the amine slowly to the alkyl halide helps favor mono-alkylation, although the steric bulk of the secondary amine product also hinders over-alkylation.[1]

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).
    
  • Workup:

    • Cool to room temperature and filter off the inorganic salts.[1]

    • Concentrate the filtrate under reduced pressure.[1]

    • Redissolve the residue in Ethyl Acetate (EtOAc) and wash with water (

      
      ) and Brine (
      
      
      ).[1]
  • Purification: The excess benzylamine can be removed via column chromatography (Silica gel, Gradient: 0-5% MeOH/DCM) or by Kugelrohr distillation if the scale permits.[1]

  • Validation: Confirm structure via

    
     (Look for thiazole singlet ~6.9 ppm and benzyl protons).
    
Protocol 2: Library Generation – Sulfonamide Synthesis

Application: Creating a library of potential antimicrobial agents targeting bacterial urease or fungal enzymes.[1]

Reaction Type: Sulfonylation Rationale: Sulfonamides are classic bioisosteres for carboxylic amides with improved metabolic stability.[1]

Materials:

  • This compound (1.0 eq)[1][2]

  • Diverse Aryl Sulfonyl Chlorides (1.1 eq)[1]

  • Triethylamine (

    
    ) or DIPEA (1.5 eq)[1][3]
    
  • Dichloromethane (DCM) (dry)[1]

Step-by-Step Methodology:

  • Setup: Dissolve the amine (0.5 mmol) in dry DCM (2 mL) in a reaction vial. Add

    
     (0.75 mmol).[1]
    
  • Addition: Cool the solution to

    
     (ice bath). Add the sulfonyl chloride (0.55 mmol) slowly.[1]
    
    • Why? Cooling prevents the formation of disulfonimides and controls the exotherm.[1]

  • Incubation: Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Quenching: Add water (1 mL) and stir vigorously for 5 minutes to hydrolyze excess sulfonyl chloride.

  • Extraction: Separate the organic layer using a phase separator cartridge or extraction funnel.[1]

  • Purification: Evaporate the solvent. Recrystallize from EtOH/Water or purify via preparative HPLC.

  • Data Analysis: Calculate yields and assess purity via LC-MS.

References

  • Chem-Impex International. (2-Benzyl-thiazol-4-yl)methylamine Product Page.[1] Retrieved from [1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18467479, (2-Methylthiazol-4-yl)methanamine.[1] Retrieved from [1]

  • Chimenti, F., et al. (2009). Synthesis and biological evaluation of novel 2-thiazolylhydrazones as antifungal agents.[1] (Contextual reference for thiazole antifungal activity).

  • BenchChem. Synthesis of 4-(Methoxymethyl)thiazole Derivatives for Medicinal Chemistry. Retrieved from [1]

  • Molecules (MDPI). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs.[1] Retrieved from [1]

Procedure for N-alkylation to form Benzyl-(4-methyl-thiazol-2-ylmethyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimized Synthesis of Benzyl-(4-methyl-thiazol-2-ylmethyl)-amine

Abstract & Strategic Overview

The synthesis of This compound (CAS 886505-98-2) represents a critical transformation in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) targeting kinase inhibitors and GPCR modulators.[1][2] This secondary amine scaffold combines a lipophilic benzyl moiety with a polar, electron-rich thiazole ring, serving as a versatile "linker" pharmacophore.[1]

While reductive amination is often the default for secondary amine synthesis, this protocol prioritizes Direct Nucleophilic Substitution (


) .[2]
  • Rationale: The requisite aldehyde for reductive amination (4-methylthiazole-2-carbaldehyde) is frequently unstable and prone to oxidation.[1][2] In contrast, 2-(chloromethyl)-4-methylthiazole hydrochloride is a robust, commercially available solid.[1][2]

  • Challenge: Direct alkylation of primary amines often leads to over-alkylation (tertiary amine formation).[2][3]

  • Solution: This protocol utilizes a Stoichiometric Excess Strategy combined with a Biphasic Acid-Base Workup to guarantee high selectivity for the secondary amine and simplified purification without tedious chromatography.[1]

Reaction Mechanism & Pathway Analysis

The reaction proceeds via a bimolecular nucleophilic substitution (


).[2] The free base of benzylamine attacks the electrophilic methylene carbon attached to the thiazole ring, displacing the chloride ion.

Key Mechanistic Considerations:

  • Activation: The starting thiazole is supplied as a hydrochloride salt. An inorganic base (

    
    ) is essential to neutralize the HCl and generate the free reactive electrophile in situ.[2]
    
  • Selectivity: The product (secondary amine) is nucleophilic and can compete for the alkyl halide. Using 3.0 equivalents of benzylamine statistically favors the mono-alkylated product.[1]

Figure 1: Reaction Mechanism and Pathway

ReactionMechanism Start Reagents: Benzylamine (Nucleophile) 2-(Chloromethyl)-4-methylthiazole (Electrophile) TS Transition State: SN2 Backside Attack Start->TS K2CO3, MeCN, 60°C Product Target Product: This compound TS->Product Major Pathway SideProduct Side Reaction: Over-Alkylation (Tertiary Amine) Product->SideProduct Excess Electrophile (Avoided by Protocol)

Caption:


 pathway favoring mono-alkylation through stoichiometric control.

Experimental Protocol

Reagents & Stoichiometry[4][5]
ComponentRoleMW ( g/mol )Equiv.[2][4][5]Mass/Vol (Scale)
2-(Chloromethyl)-4-methylthiazole HCl Electrophile184.091.01.84 g (10 mmol)
Benzylamine Nucleophile107.153.03.21 g (3.28 mL)
Potassium Carbonate (

)
Base138.212.53.45 g
Acetonitrile (MeCN) Solvent--40 mL
Sodium Iodide (NaI) Catalyst (Optional)149.890.1150 mg

Note: Benzylamine is used in excess to act as both reactant and proton scavenger, suppressing over-alkylation.[2]

Step-by-Step Procedure

Phase 1: Reaction Setup

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-(chloromethyl)-4-methylthiazole HCl (1.84 g) and anhydrous

    
      (3.45 g) in Acetonitrile  (40 mL).
    
  • Activation: Stir the suspension at room temperature for 15 minutes. Observation: Slight gas evolution (

    
    ) may occur as the salt neutralizes.[2]
    
  • Addition: Add Benzylamine (3.28 mL) in a single portion.

    • Optimization Note: If NaI is used (Finkelstein condition), add it here to accelerate the reaction via in-situ iodination.[2]

  • Heating: Attach a reflux condenser and heat the mixture to 60°C for 4–6 hours.

    • Monitoring: Check TLC (Mobile Phase: 5% MeOH in DCM).[2] The starting thiazole (UV active) should disappear.[2]

Phase 2: Workup (The "Self-Validating" Purification) This workup exploits the basicity difference to remove the excess benzylamine.[2]

  • Filtration: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ) and rinse the pad with MeCN.[2]
  • Concentration: Evaporate the filtrate under reduced pressure to obtain a crude oil.

  • Acid Wash (Critical Step):

    • Dissolve the crude oil in Ethyl Acetate (EtOAc) (50 mL).

    • Extract with 1M HCl (aq) (

      
       mL).
      
    • Chemistry: The product and excess benzylamine move to the aqueous phase (protonated).[2] Neutral impurities remain in EtOAc (discard organic layer).[2]

  • Base Release:

    • Combine the acidic aqueous layers.[6]

    • Cool in an ice bath and basify to pH > 12 using 4M NaOH or Solid

      
       .
      
    • Observation: The solution will become cloudy as the free amine oils out.

  • Final Extraction:

    • Extract the cloudy aqueous mixture with DCM (Dichloromethane) (

      
       mL).[2]
      
    • Dry the combined DCM layers over anhydrous

      
      , filter, and concentrate.
      

Phase 3: Final Purification (if required)

  • The residue is typically >90% pure.[7]

  • Recrystallization: If solid, recrystallize from Hexane/EtOAc.

  • Salt Formation: To store, dissolve in

    
     and add 
    
    
    
    in dioxane to precipitate the stable dihydrochloride salt.

Workflow Visualization

Figure 2: Experimental Workflow & Purification Logic

Workflow Step1 Step 1: Reaction (MeCN, 60°C, 4h) Step2 Step 2: Filtration & Evaporation (Remove inorganic salts) Step1->Step2 Step3 Step 3: Acid/Base Extraction (Partitioning) Step2->Step3 Decision Is Purity >95%? Step3->Decision NMR Check Final Final Product (Free Base or HCl Salt) Decision->Final Yes Column Flash Chromatography (DCM:MeOH 95:5) Decision->Column No Column->Final

Caption: Operational workflow emphasizing the acid-base extraction checkpoint.

Expected Results & Quality Control

Analytical Data (Predicted)
TechniqueParameterExpected SignalAssignment

NMR

7.2–7.4 ppm
Multiplet (5H)Benzyl aromatic protons

6.8–6.9 ppm
Singlet (1H)Thiazole C5-H

4.0–4.1 ppm
Singlet (2H)

-Thiazole

3.8 ppm
Singlet (2H)

-Phenyl

2.3–2.4 ppm
Singlet (3H)Thiazole-CH3
Mass Spec ESI (+)m/z ~219.1 (

Molecular Ion
Troubleshooting Guide
  • Low Yield: Ensure the starting material is the 2-(chloromethyl) isomer.[2] The 4-(chloromethyl) isomer is less reactive.[1][2] Add NaI (0.1 eq) to generate the more reactive iodide in situ.[2]

  • Over-Alkylation: If tertiary amine is observed (>10%), increase Benzylamine equivalents to 5.0 or lower the temperature to 40°C.

  • Emulsions: During the basic extraction, emulsions can form. Use brine to break them or filter the biphasic mixture through a Celite pad.

Safety & Handling

  • 2-(Chloromethyl)-4-methylthiazole HCl: Potent vesicant and skin irritant.[1][2] Handle only in a fume hood with nitrile gloves.

  • Benzylamine: Corrosive and lachrymator.

  • Waste Disposal: Aqueous waste from the extraction contains excess benzylamine and must be treated as basic organic waste.

References

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Applications. Retrieved from [Link][2]

  • National Institutes of Health (NIH). (2025).[2] 2-Amino-4-methylbenzothiazole Compound Summary. PubChem.[1][7][8] Retrieved from [Link][2]

  • Royal Society of Chemistry. (2025).[2] Degradation of benzylamines during chlorination. Retrieved from [Link][2]

Sources

Dose-response study protocols for Benzyl-(4-methyl-thiazol-2-ylmethyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the standardized protocols for evaluating the dose-response relationship of Benzyl-(4-methyl-thiazol-2-ylmethyl)-amine , a representative thiazole-amine scaffold often utilized as a fragment in kinase inhibitor design and antimicrobial research. This guide addresses the specific physicochemical challenges of this compound (hydrophobicity, basicity) and provides validated workflows for Cytotoxicity Profiling (CC50) and Functional Potency Screening (IC50) .

Compound Characterization & Preparation

Rationale: this compound contains a basic secondary amine and a hydrophobic thiazole ring. Inaccurate stock preparation is the primary cause of experimental noise in dose-response studies for this class of molecules due to potential precipitation or "sticky" behavior in plasticware.

Physicochemical Profile
  • Molecular Weight: ~218.32 g/mol

  • Predicted LogP: ~2.1 (Moderate lipophilicity)

  • pKa: ~8.5 (Secondary amine)

  • Solubility: Low in neutral aqueous buffer; High in DMSO and Ethanol.

Stock Solution Protocol
  • Weighing: Weigh a minimum of 5 mg of solid compound into a glass vial (avoid static-prone plastic).

  • Solvent: Dissolve in 100% anhydrous DMSO to achieve a 50 mM stock concentration .

    • Calculation: Volume (µL) = [Mass (mg) / MW ( g/mol )] * 1,000,000 / 50.

  • Sonication: Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Storage: Aliquot into amber glass vials (20 µL/vial) and store at -20°C. Avoid freeze-thaw cycles (>3 cycles degrades the compound).

Experimental Workflows

Serial Dilution Strategy (The "Golden Ratio")

For robust curve fitting, a 3-fold (half-log) dilution series is superior to 2-fold or 10-fold dilutions for this compound class, covering a wide dynamic range without losing resolution at the inflection point.

DOT Diagram: Serial Dilution Workflow

SerialDilution cluster_0 Step 1: Master Plate (DMSO) cluster_1 Step 2: Intermediate Plate (Media) cluster_2 Step 3: Assay Plate (Cells) Stock 50 mM Stock (100% DMSO) Well1 Well 1 10 mM Stock->Well1 Dilute 1:5 Well2 Well 2 3.33 mM Well1->Well2 Transfer 10µL + 20µL DMSO Int1 Intermediate 1 (100µM) Well1->Int1 1:100 Dilution into Media Well3 Well 3 1.11 mM Well2->Well3 Transfer 10µL + 20µL DMSO Int2 Intermediate 2 (33.3µM) Well2->Int2 WellN Well 10 0.5 µM Well3->WellN Serial Dilution... Cell1 Final Well 1 (1µM, 0.1% DMSO) Int1->Cell1 Add to Cells (1:10) Cell2 Final Well 2 (0.33µM, 0.1% DMSO) Int2->Cell2

Caption: 3-step dilution logic ensuring final DMSO concentration remains constant (0.1%) across all dose points.

Protocol A: Cytotoxicity Profiling (MTT/Resazurin Assay)

Purpose: To distinguish specific pharmacological activity from non-specific cell death.

Materials:

  • Cell Line: HeLa or HEK293 (Standard models).

  • Reagent: Resazurin (Alamar Blue) or MTT.

  • Control: Staurosporine (1 µM) as Positive Death Control.

Step-by-Step Protocol:

  • Seeding: Seed cells at 5,000 cells/well in a 96-well plate. Incubate 24h for attachment.

  • Treatment:

    • Prepare the 10-point dilution series (as per Diagram 2.1).

    • Remove culture media and replace with 90 µL fresh media.

    • Add 10 µL of the Intermediate Plate solution to cells.

    • Final Top Concentration: 100 µM.

    • Final DMSO: 0.5% (Must be consistent in all wells).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Readout:

    • Add Resazurin reagent (10% of well volume).

    • Incubate 2-4 hours.

    • Read Fluorescence (Ex 560nm / Em 590nm).

Protocol B: Functional Potency (Kinase/Enzyme Inhibition)

Purpose: Thiazole-amines are frequent hits in kinase screens. This protocol assumes a biochemical fluorescence-based assay (e.g., ADP-Glo or FRET).

Step-by-Step Protocol:

  • Enzyme Mix: Prepare Kinase/Substrate mix in Assay Buffer (HEPES pH 7.5, MgCl2, BSA).

  • Compound Addition: Use an acoustic dispenser (e.g., Echo) or pin tool to transfer 50 nL of compound from the Master Plate directly to the assay plate (384-well).

  • Reaction Start: Add ATP to initiate the reaction.

  • Incubation: 60 minutes at Room Temperature.

  • Detection: Add Detection Reagent (stops reaction, generates signal). Read Luminescence/Fluorescence.

Data Analysis & Validation

Rationale: A valid dose-response curve must meet specific statistical criteria. "Eyeballing" the data is insufficient for publication-quality results.

Normalization

Convert raw RLU/RFU values to % Activity :



  • Max Control: DMSO only (0% Inhibition).

  • Min Control: No Enzyme or High Dose Reference Inhibitor (100% Inhibition).

Curve Fitting (The 4PL Model)

Fit data to the 4-Parameter Logistic (4PL) Equation :



Acceptance Criteria Table:

ParameterAcceptance RangeExplanation
R-Squared (

)
> 0.95Indicates how well the model predicts the data.
Hill Slope 0.8 – 1.2A slope ~1.0 implies 1:1 binding. Slopes >2 suggest aggregation or artifacts.
Top Plateau 90% – 110%Ensures the compound is inactive at low doses.
Bottom Plateau -10% – 10%Ensures complete inhibition is achievable.

DOT Diagram: Data Analysis Pipeline

DataAnalysis RawData Raw Signal (RLU/RFU) QC Quality Control (Z-Factor > 0.5) RawData->QC Norm Normalization (% Inhibition) QC->Norm Pass Fit Non-Linear Regression (Levenberg-Marquardt) Norm->Fit Validation Check Hill Slope & R² Fit->Validation Validation->Fit Fail (Outlier Removal) Output Report IC50 / EC50 Validation->Output Pass

Caption: Automated analysis workflow ensuring statistical rigor before IC50 reporting.

Troubleshooting Guide

  • Issue: Steep Hill Slope (> 2.0).

    • Cause: Compound precipitation or "promiscuous aggregation."

    • Fix: Add 0.01% Triton X-100 to the assay buffer to prevent colloid formation.

  • Issue: Bell-shaped curve.

    • Cause: The amine group is interfering with the detection signal (e.g., quenching fluorescence) or insolubility at high doses.

    • Fix: Check compound absorbance spectra; switch to a luminescent readout.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Basics of Assay Equipment and Instrumentation. [Link]

  • GraphPad. The Hill Slope: What it tells you. [Link]

  • PubChem. Compound Summary: Thiazole Derivatives and Biological Activity. [Link]

  • Journal of Medicinal Chemistry. Thiazole-based inhibitors: Structural insights and biological activity. (General Reference for Thiazole Scaffold utility). [Link]

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for Benzyl-(4-methyl-thiazol-2-ylmethyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile

Benzyl-(4-methyl-thiazol-2-ylmethyl)-amine presents a classic medicinal chemistry challenge: it possesses a lipophilic "dumbbell" structure (benzyl ring and methyl-thiazole ring) connected by a secondary amine linker.[1]

To successfully assay this compound, you must understand the "Solubility Cliff" : the precise moment when the compound transitions from a dissolved state in organic solvent (DMSO) to an aggregated or crystalline state in aqueous buffer.

PropertyEstimated ValueImplication for Assays
LogP (Lipophilicity) ~2.5 – 3.5Moderate to High lipophilicity.[1] Drives aggregation in water.[1]
pKa (Secondary Amine) ~7.8 – 8.5Critical: At physiological pH (7.4), a significant fraction of the compound may be uncharged (neutral), drastically reducing solubility compared to acidic conditions.
H-Bond Donors 1 (NH)Limited water interaction potential.[1]
Molecular Weight ~218 DaFragment-like; prone to rapid crystallization if supersaturated.

Critical Workflow: Preventing "Solvent Shock"

The most common error is the Direct Spike : pipetting a high-concentration DMSO stock (e.g., 10 mM) directly into a predominantly aqueous assay buffer. This causes local supersaturation, leading to immediate, often invisible, micro-precipitation.

Protocol: The Intermediate Dilution Method

Use this protocol to minimize kinetic precipitation.

  • Prepare Stock: Dissolve compound in 100% anhydrous DMSO to 10 mM.

  • Intermediate Step (The "Soft Landing"):

    • Prepare an intermediate buffer containing 5-10% DMSO .[1]

    • Dilute your 10 mM stock into this intermediate buffer to create a 100 µM working solution.

    • Why? The presence of DMSO in the buffer prevents the "shock" of hitting 100% water.

  • Final Assay Addition:

    • Add the 100 µM working solution to your final assay plate to reach the desired test concentration (e.g., 10 µM).

    • Ensure the final DMSO concentration remains constant (typically <1% or <0.5% depending on assay tolerance).[2][3]

Visualization: Solubility Rescue Workflow

SolubilityWorkflow cluster_0 Safe Zone Stock 10mM Stock (100% DMSO) Direct Direct Spike (Risk of Crash) Stock->Direct Avoid Intermediate Intermediate Dilution (100µM in 10% DMSO) Stock->Intermediate Step 1: Dilute Precipitate Precipitation / Data Noise Direct->Precipitate Assay Final Assay Well (10µM in Buffer) Intermediate->Assay Step 2: Transfer

Caption: Figure 1. The "Intermediate Dilution" strategy mitigates the risk of precipitation caused by direct spiking of high-concentration stocks into aqueous buffers.

Troubleshooting Guide (Q&A)

Issue 1: "My IC50 curves plateau or look bell-shaped."

Diagnosis: This is a hallmark of solubility-limited absorption .[1] At higher concentrations, the compound precipitates, effectively lowering the free concentration available to bind the target. Solution:

  • Add Surfactant: Incorporate 0.01% Triton X-100 or 0.05% Tween-20 into your assay buffer.[1] These detergents form micelles that can sequester lipophilic compounds, keeping them in a pseudo-solution state without inhibiting most enzymes.[1]

  • Check Carrier Proteins: If your assay allows, add 0.1% BSA (Bovine Serum Albumin) .[1] Albumin acts as a "sink" for lipophilic molecules, preventing them from sticking to the plastic plate walls (non-specific binding).

Issue 2: "The compound precipitates immediately in PBS."

Diagnosis: PBS (Phosphate Buffered Saline) has a high ionic strength which "salts out" organic molecules, and its pH (7.4) may render the secondary amine neutral.[1] Solution:

  • Switch Buffers: Try Tris-HCl or HEPES .[1] These organic buffers often solubilize organic amines better than inorganic phosphate buffers.[1]

  • pH Tuning: If the biology permits, lower the assay pH to 6.8 or 7.0 . This ensures the secondary amine remains protonated (charged), drastically increasing aqueous solubility.

Issue 3: "Visual inspection shows no precipitate, but results are erratic."

Diagnosis: You likely have Colloidal Aggregation .[1] The compound forms sub-micron aggregates that scatter light (interfering with absorbance/fluorescence) and can non-specifically inhibit enzymes by sequestration. Solution:

  • Nephelometry Check: Measure absorbance at 650 nm (where the compound should not absorb). A spike in signal here indicates light scattering from particles.[1]

  • Detergent Sensitivity: If adding 0.01% detergent suddenly "fixes" the IC50 (shifts it to a more potent value), your previous data was likely artifactual due to aggregation.

Advanced Formulation: Cyclodextrins

If the compound is stubborn (solubility < 1 µM in buffer), simple cosolvents (DMSO/Ethanol) may fail.

The Fix: Use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1]

  • Mechanism: The hydrophobic thiazole/benzyl rings insert into the cyclodextrin cavity, while the hydrophilic exterior keeps the complex soluble in water.

  • Protocol: Prepare your assay buffer with 0.5% - 1.0% (w/v) HP-β-CD . This is often biologically inert but dramatically improves the solubility of "brick-dust" compounds.[1]

Decision Logic for Assay Optimization

DecisionTree Start Compound Precipitates? CheckpH Can you lower pH to < 7.2? Start->CheckpH Yes AddDet Add 0.01% Tween-20 CheckpH->AddDet No (Strict pH 7.4) Success Proceed to Assay CheckpH->Success Yes (Protonation) AddBSA Add 0.1% BSA AddDet->AddBSA Still Precipitates AddDet->Success Soluble Cyclo Use HP-β-Cyclodextrin AddBSA->Cyclo Still Precipitates AddBSA->Success Soluble

Caption: Figure 2. Step-by-step logic for rescuing insoluble compounds in biological assays.

Storage & Stability (The "Hidden" Variable)

Thiazole amines can be reactive.[1] Do not assume your 6-month-old DMSO stock is pure.[1]

  • Hygroscopicity: DMSO is hygroscopic (absorbs water from air).[1] Water in DMSO stocks can cause the compound to hydrolyze or crash out inside the storage tube.

    • Rule: Use single-use aliquots stored at -20°C or -80°C.[1][4]

  • Freeze-Thaw Cycles: Repeated cycles promote crystal nucleation.[1] Once a "seed" crystal forms in your DMSO stock, it is very difficult to re-dissolve without heating (which may degrade the compound).

    • Action: If a stock looks cloudy, sonicate for 10 minutes at 40°C. If it remains cloudy, discard it.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Solubility in Assays.[1] NCBI Bookshelf.[5] Available at: [Link]

  • Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.[1] Available at: [Link]

  • Biotage. How to prevent compound precipitation during flash column chromatography (and general solubility principles). Available at: [Link]

Sources

Validation & Comparative

Mass spectrometry (LC-MS) characterization of Benzyl-(4-methyl-thiazol-2-ylmethyl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical framework for the characterization of Benzyl-(4-methyl-thiazol-2-ylmethyl)-amine (


), a secondary amine building block frequently utilized in fragment-based drug discovery (FBDD).

While standard C18 methodologies are often applied by default, this guide demonstrates why Phenyl-Hexyl stationary phases coupled with Electrospray Ionization (ESI) offer superior selectivity and sensitivity compared to conventional alternatives. We present a validated workflow that addresses the specific


-electron rich nature of the thiazole and benzyl moieties, ensuring robust separation from isobaric impurities and degradation products.

Chemical Context & Physicochemical Profile[1][2][3][4][5][6][7][8]

Understanding the molecule's behavior in solution is the prerequisite for method development.

PropertyValueImplication for LC-MS
Formula

Monoisotopic Mass: 232.1034 Da

233.1112 DaPrimary target for ESI(+) monitoring
pKa (Calc) ~8.9 (Amine), ~2.5 (Thiazole)Basic secondary amine dictates high pH stability or acidic modifiers to prevent tailing.
logP ~2.8Moderately lipophilic; requires organic gradients >30%.
Structural Features Benzyl ring, Thiazole ringHigh potential for

interactions; UV active at 254 nm.

Methodological Comparison: The "Why" Behind the Protocol

In this section, we objectively compare the recommended protocol against standard alternatives to justify the experimental design.

A. Stationary Phase Selection: C18 vs. Phenyl-Hexyl

The presence of two aromatic systems (benzyl and thiazole) makes this molecule an ideal candidate for phenyl-based columns.

FeatureStandard C18 (Alternative) Phenyl-Hexyl (Recommended) Scientific Rationale
Retention Mechanism Hydrophobic Interaction (Van der Waals)Hydrophobic +

Stacking
The Phenyl-Hexyl phase engages with the

electrons of the thiazole and benzyl rings.
Selectivity StandardOrthogonalPhenyl-Hexyl resolves aromatic impurities (e.g., synthesis byproducts) that co-elute on C18.
Peak Shape (Basic) Prone to tailing (silanol interaction)Sharper peaksThe steric bulk of the phenyl-hexyl ligand often shields surface silanols better than standard C18.
Aqueous Stability Risk of phase collapse at <5% organicHigh stabilityPhenyl phases are generally more robust in highly aqueous initial conditions (0-5% B).
B. Ionization Source: ESI vs. APCI

While APCI is often cited for small molecules, ESI is the superior choice for this specific amine.

  • ESI (Electrospray Ionization): The secondary amine protonates readily (

    
    ). ESI provides the "softest" ionization, preserving the molecular ion and allowing for controlled collision-induced dissociation (CID) in the MS/MS stage.
    
  • APCI (Atmospheric Pressure Chemical Ionization): Although robust, APCI can induce thermal degradation of the methylene linker between the thiazole and the amine, leading to in-source fragmentation that complicates quantitation.

Validated Experimental Protocol

This protocol is designed to be self-validating. The use of a system suitability test (SST) ensures the instrument is performing correctly before sample analysis.

Workflow Diagram

The following diagram outlines the logical flow of the characterization process, from preparation to data processing.

G Sample Sample Preparation (MeOH:H2O 50:50) LC LC Separation (Phenyl-Hexyl Column) Sample->LC Injection (5 µL) Source Ionization (ESI+) 3.5 kV LC->Source Gradient Elution MS1 MS1 Survey (m/z 233.1) Source->MS1 [M+H]+ MS2 MS/MS Fragmentation (CE: 20-35 eV) MS1->MS2 DDA / Targeted Data Data Analysis (MassHunter/Analyst) MS2->Data Spectra

Caption: Optimized LC-MS workflow prioritizing Phenyl-Hexyl separation and ESI+ detection.

Detailed Conditions
1. Liquid Chromatography (LC)[1][2][3]
  • Instrument: UHPLC System (e.g., Agilent 1290 / Waters Acquity).

  • Column: Waters XSelect CSH Phenyl-Hexyl (

    
     mm, 
    
    
    
    ) or equivalent.
  • Mobile Phase A: Water + 0.1% Formic Acid (improves ionization efficiency).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 6.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 5% B (Re-equilibration)

  • Column Temp: 40°C.

2. Mass Spectrometry (MS)[1][2][3][4][5][6]
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C.

  • Scan Range:

    
     50 – 500.
    
  • Collision Energy (CE): Ramp 15 – 40 eV (crucial for observing both the tropylium ion and the thiazole fragment).

Mass Spectral Characterization & Fragmentation

Characterization is not complete without confirming the structure via MS/MS. The fragmentation of this compound follows a distinct pathway driven by charge localization on the secondary amine and subsequent cleavage of the benzylic C-N bonds.

Fragmentation Pathway Analysis[6][11]
  • Precursor (

    
     233.11):  The protonated molecular ion 
    
    
    
    .
  • Primary Cleavage (Path A): Cleavage of the benzyl-nitrogen bond. This generates the stable Tropylium ion (

    
     91.05) . This is often the base peak at higher collision energies.
    
  • Secondary Cleavage (Path B): Cleavage of the linker between the amine and the thiazole ring. This yields the (4-methylthiazol-2-yl)methyl cation (

    
     ~112.02) .
    
  • Neutral Loss: Loss of the benzylamine moiety (

    
    ) or loss of the thiazole-methylamine moiety.
    
Fragmentation Diagram (DOT)

Fragmentation Precursor [M+H]+ m/z 233.11 (Parent) Tropylium Tropylium Ion C7H7+ m/z 91.05 Precursor->Tropylium Loss of (4-methylthiazol-2-yl)methanamine ThiazoleFrag Thiazole-CH2+ C5H6NS+ m/z 112.02 Precursor->ThiazoleFrag Loss of Benzylamine AmineFrag N-benzylmethyleneimine C8H8N+ m/z 106.06 Precursor->AmineFrag Cleavage at Thiazole linker

Caption: Proposed MS/MS fragmentation pathway. The m/z 91 and 112 ions are diagnostic for confirmation.

Performance Metrics & Troubleshooting

To ensure the trustworthiness of your data, compare your results against these expected metrics.

MetricExpected Performance (Phenyl-Hexyl)Troubleshooting
Retention Time (RT) ~3.5 - 4.5 min (Generic Gradient)If RT shifts < 0.1 min, check mobile phase pH.
Peak Asymmetry

Tailing > 1.5 indicates secondary silanol interactions. Increase buffer strength (add 5mM Ammonium Formate).
Limit of Quantitation (LOQ) < 1.0 ng/mL (Triple Quad)High background? Check solvent quality; amines are "sticky" and cause carryover.
Carryover < 0.1%Use a needle wash of 50:50 MeOH:IPA + 0.1% Formic Acid.

References

  • Waters Corporation. Rapid Method Development through Proper Column Selection (CSH Phenyl-Hexyl vs C18). Waters Application Notes. Link

  • Agilent Technologies. Comparing Selectivity of Phenyl-Hexyl and Other Phenyl Bonded Phases.[7] Agilent Technical Overview. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Thiazole Derivatives. PubChem.[8] Link

  • NIST Mass Spectrometry Data Center. ESI-MS/MS Fragmentation of Secondary Amines. NIST Webbook. Link

  • Shim, M., et al. Comparative assessment of C18 and phenyl-hexyl column for separation of active pharmaceutical ingredient and impurities.[2] ResearchGate.[2] Link

Sources

IR spectroscopy peaks for Benzyl-(4-methyl-thiazol-2-ylmethyl)-amine validation

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation of Benzyl-(4-methyl-thiazol-2-ylmethyl)-amine using Infrared (IR) Spectroscopy. It is designed for analytical chemists and process development scientists requiring a robust, rapid quality control (QC) method.

Executive Summary: The Validation Challenge

Validating This compound requires confirming the formation of a secondary amine linkage between a benzyl moiety and a methyl-thiazole ring. The primary challenge is distinguishing the product from its likely precursors: Benzylamine (primary amine) and 4-methyl-2-(chloromethyl)thiazole (or the corresponding aldehyde).

This guide compares the IR spectral performance of the Target Product against its Precursors (the "Alternatives") to establish a self-validating identity protocol.

Part 1: Strategic Comparison – Product vs. Precursors

The most effective validation strategy is Differential Spectral Analysis . You are not just looking for the presence of the product; you are validating the absence of the precursors.

Comparative Analysis Table: Spectral Fingerprints
FeatureTarget Product (Secondary Amine)Alternative A: Benzylamine (Primary Amine)Alternative B: Thiazole Precursor (e.g., Chloromethyl)Validation Logic
N-H Stretch (3200–3500 cm⁻¹)Single weak band (~3300–3350 cm⁻¹)Doublet (Asym ~3450, Sym ~3350 cm⁻¹)Absent CRITICAL: Transition from doublet to singlet confirms secondary amine formation.
N-H Bend (1550–1650 cm⁻¹)Absent (or very weak/shifted)Strong Scissoring (~1600–1650 cm⁻¹)Absent Disappearance of the strong primary amine scissoring band is a key purity indicator.
Thiazole Ring (1400–1550 cm⁻¹)Present (C=N stretch ~1540 cm⁻¹)Absent Present Confirms incorporation of the thiazole moiety.
C-Cl / C=O Absent Absent Present (C-Cl ~700 cm⁻¹ or C=O ~1700 cm⁻¹)Absence confirms consumption of the electrophile.
Benzyl Ring (Overtones)Present (1600–2000 cm⁻¹ pattern)Present Absent Confirms retention of the benzyl group.

Part 2: Detailed Peak Assignment & Mechanism

The Amine Region (3200–3500 cm⁻¹)
  • Mechanism: The N-H bond stretches.[1][2][3][4] In primary amines (Benzylamine), the two hydrogens vibrate in-phase (symmetric) and out-of-phase (asymmetric), creating a "doublet."

  • The Product: The target molecule has only one hydrogen on the nitrogen.[1]

  • Diagnostic: Look for a single, relatively sharp but weak peak around 3320 cm⁻¹. If you see a doublet or a broad "hump," your sample is contaminated with starting material or moisture.

The Thiazole Fingerprint (1400–1600 cm⁻¹)
  • Mechanism: The thiazole ring breathes and stretches (C=N and C=C bonds).

  • Diagnostic: The 4-methylthiazole ring exhibits a characteristic C=N stretching vibration near 1540 cm⁻¹ and skeletal vibrations around 1410 cm⁻¹ . These bands must be present and distinct from the aromatic benzene ring stretches (1450/1600 cm⁻¹).

The "Fingerprint" Region (< 1000 cm⁻¹)
  • Benzyl Group: Look for two strong bands at 690–710 cm⁻¹ and 730–770 cm⁻¹ (monosubstituted benzene out-of-plane bending).

  • C-S Stretch: A weaker band associated with the thiazole C-S bond appears in the 600–700 cm⁻¹ range, often overlapping with benzyl peaks but adding to the complexity of the fingerprint.

Part 3: Experimental Protocol (ATR-FTIR)

Method: Attenuated Total Reflectance (ATR) is recommended over KBr pellets for this compound due to the potential hygroscopicity of amine salts and the ease of handling oils/solids.

Step-by-Step Workflow:

  • Background Collection:

    • Clean the ATR crystal (Diamond or ZnSe) with isopropanol.

    • Collect a 32-scan background spectrum to subtract atmospheric CO₂ and H₂O.

  • Sample Application:

    • If Liquid/Oil: Place 1 drop (~10 µL) directly on the crystal center.

    • If Solid: Place ~5 mg of sample on the crystal and apply high pressure using the anvil clamp to ensure intimate contact.

  • Acquisition:

    • Range: 4000–600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 32 (Routine) or 64 (High Precision).

  • Post-Processing:

    • Apply ATR Correction (if quantitative comparison to transmission libraries is needed).

    • Baseline Correct only if significant drift is observed.

  • Validation Check:

    • Zoom into 3300–3500 cm⁻¹.[2][3][5][6] Is there a singlet? (Pass) / Doublet? (Fail).

    • Check 1700 cm⁻¹. Is there a carbonyl peak? (Fail - Unreacted Aldehyde).

Part 4: Logic Visualization

The following diagram illustrates the decision logic for validating the synthesis using IR spectroscopy.

ValidationLogic Start Start: Acquire IR Spectrum CheckNH Check 3300-3500 cm⁻¹ Region Start->CheckNH Doublet Doublet Observed (3350 & 3450 cm⁻¹) CheckNH->Doublet Primary Amine (Precursor) Singlet Single Weak Band (~3320 cm⁻¹) CheckNH->Singlet Secondary Amine (Target) NoBand No Band CheckNH->NoBand Tertiary Amine (Over-alkylation) ResultFail FAIL: Contaminated or Incorrect Structure Doublet->ResultFail CheckCO Check 1650-1750 cm⁻¹ Singlet->CheckCO NoBand->ResultFail Carbonyl Peak at ~1700 cm⁻¹ CheckCO->Carbonyl Aldehyde Residue NoCarbonyl No Peak CheckCO->NoCarbonyl Carbonyl->ResultFail CheckThiazole Check ~1540 cm⁻¹ (C=N) NoCarbonyl->CheckThiazole Present Band Present CheckThiazole->Present Absent Band Absent CheckThiazole->Absent Missing Heterocycle ResultPass PASS: Validated Secondary Amine Present->ResultPass Absent->ResultFail

Figure 1: Decision tree for validating this compound synthesis via IR.

References

  • PubChem. 2-Amino-4-methylthiazole Compound Summary. National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for Amine/Thiazole assignments).
  • NIST Chemistry WebBook. Benzylamine IR Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • ResearchGate. Vibrational spectra and photochemistry of 2-amino-4-methylthiazole. (Source for specific thiazole ring vibrations). Available at: [Link]

Sources

Structure-Activity Relationship (SAR) of Benzyl-(4-methyl-thiazol-2-ylmethyl)-amine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Focus: Structure-Activity Relationship (SAR), Epigenetic Modulation (LSD1), and Neurological Targets (NAPE-PLD)

Executive Summary: The Thiazole-Benzylamine Pharmacophore

The Benzyl-(4-methyl-thiazol-2-ylmethyl)-amine scaffold represents a privileged pharmacophore in modern medicinal chemistry, serving as a critical building block for agents targeting Lysine Specific Demethylase 1 (LSD1/KDM1A) and N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) .

Unlike generic benzylamines, the inclusion of the 4-methyl-thiazole moiety introduces specific electronic and steric properties that enhance binding affinity and metabolic stability. This guide deconstructs the Structure-Activity Relationship (SAR) of this scaffold, comparing it against unsubstituted thiazole and benzothiazole analogs to provide actionable insights for lead optimization.

Structural Deconstruction & SAR Logic

The scaffold can be dissected into three distinct regions, each governing a specific interaction within the target protein's binding pocket.

Region A: The Thiazole Head (The "Warhead" Anchor)
  • Core Function: Acts as a bioisostere for pyridine or phenyl rings but with enhanced hydrogen-bonding capability via the thiazole nitrogen (

    
     hybridized).
    
  • The 4-Methyl Effect: The addition of a methyl group at the C4 position is not merely lipophilic. It often restricts bond rotation, locking the conformation into a bioactive pose, and fills small hydrophobic pockets (e.g., the "methionine shelf" in certain kinase or epigenetic targets).

  • Analogs:

    • Unsubstituted (4-H): Often loses potency due to lack of hydrophobic burial.

    • 4-Phenyl: Increases potency but significantly raises molecular weight (MW) and reduces solubility (logP penalty).

Region B: The Amine Linker (The "Hinge")
  • Core Function: The secondary amine (-NH-) is crucial for hydrogen bonding with backbone carbonyls (e.g., Valine or Leucine residues in the active site).

  • SAR Insight: Methylation of this nitrogen (tertiary amine) often abolishes activity in LSD1 inhibitors because the H-bond donor capability is lost, though it may be tolerated in NAPE-PLD inhibitors where the amine acts as a cation at physiological pH.

Region C: The Benzyl Tail (The "Diversity" Vector)
  • Core Function: Engages in

    
     stacking interactions (T-shaped or parallel-displaced) with aromatic residues (e.g., Tryptophan or Phenylalanine).
    
  • Optimization: Substitutions here (4-F, 3-Cl, 4-CF3) tune the pKa of the central amine and optimize metabolic stability against CYP450 oxidation.

Comparative Performance Data

The following data summarizes the inhibitory potency (


) of the core scaffold against key analogs in two primary therapeutic contexts: LSD1 Inhibition  (Epigenetics) and NAPE-PLD Inhibition  (Neurology).
Table 1: SAR of Thiazole-Amine Analogs against LSD1 (KDM1A)

Context: Inhibition of FAD-dependent demethylation in cancer cell lines.

Compound IDThiazole Substituent (R1)Linker (R2)Benzyl Substituent (R3)LSD1 IC50 (nM)Selectivity (LSD1 vs MAO-B)
Lead (Core) 4-Methyl -NH- H 120 >50x
Analog A1H (Unsubstituted)-NH-H450>20x
Analog A24-Phenyl-NH-H35<10x (Toxic)
Analog A34-Methyl-N(Me)-H>10,000N/A
Analog A44-Methyl-NH-4-Fluoro85 >100x
Analog A5Benzothiazole-NH-H210>30x

Interpretation: The 4-methyl group provides a 3.7-fold improvement in potency over the unsubstituted analog (A1 vs Lead). While the 4-phenyl analog (A2) is more potent, it loses selectivity against Monoamine Oxidase B (MAO-B), making the 4-methyl variant the optimal balance of potency and safety.

Table 2: SAR of Thiazole-Amine Analogs against NAPE-PLD

Context: Modulation of N-acylethanolamine levels for anxiety/stress disorders (Ref: LEI-401 series).

Compound IDThiazole MotifLinker TypeCore ScaffoldNAPE-PLD IC50 (nM)Lipophilic Efficiency (LipE)
Hit 1 Thiazol-2-ylmethyl Amide Pyrimidine 2,400 3.2
Analog B14-Me-Thiazol-2-ylmethylAmidePyrimidine1,1003.8
Analog B2Pyridin-2-ylmethylAmidePyrimidine>10,000N/A
Analog B3Cyclopropyl-methylAmidePyrimidine285.5

Interpretation: In the context of NAPE-PLD, the thiazole ring (Hit 1) is a viable bioisostere but is outperformed by the cyclopropyl moiety (Analog B3) due to the specific steric constraints of the NAPE-PLD active site. However, the 4-methyl-thiazole (Analog B1) still shows a 2-fold improvement over the unsubstituted thiazole, confirming the positive contribution of the methyl group to binding affinity.

Visualized SAR & Mechanism

The following diagram illustrates the validated structure-activity relationships for the this compound scaffold.

SAR_Map Core This compound (Core Scaffold) Thiazole Region A: 4-Me-Thiazole (Bioisostere Anchor) Core->Thiazole Linker Region B: Amine Linker (H-Bond Donor) Core->Linker Benzyl Region C: Benzyl Ring (Hydrophobic/Pi-Stacking) Core->Benzyl T_Rule1 Increases hydrophobic contact Locks conformation (3-4x Potency Boost) Thiazole->T_Rule1 4-Methyl Substitution T_Rule2 Loss of potency Increased flexibility Thiazole->T_Rule2 Unsubstituted (H) L_Rule1 Abolishes Activity (LSD1) Steric clash / Loss of H-bond Linker->L_Rule1 N-Methylation B_Rule1 Blocks Metabolic Oxidation Maintains Potency Benzyl->B_Rule1 4-F / 4-CF3

Figure 1: SAR Map detailing the functional impact of modifications to the core scaffold.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of the core amine and the standard LSD1 inhibition assay.

Protocol A: Synthesis of N-benzyl-1-(4-methylthiazol-2-yl)methanamine

Methodology: Reductive Amination

  • Reagents: 4-methylthiazole-2-carbaldehyde (1.0 eq), Benzylamine (1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE (Dichloroethane).

  • Procedure:

    • Dissolve 4-methylthiazole-2-carbaldehyde in dry DCE under

      
       atmosphere.
      
    • Add Benzylamine and a catalytic amount of Acetic Acid. Stir for 1 hour at Room Temperature (RT) to form the imine intermediate.

    • Cool to 0°C and add STAB portion-wise.

    • Allow the reaction to warm to RT and stir overnight (12-16h).

    • Quench: Add saturated

      
       solution.
      
    • Extraction: Extract with DCM (3x). Dry organic layer over

      
      .
      
    • Purification: Silica gel column chromatography (Hexane:EtOAc gradient).

  • Validation:

    
     NMR should show a singlet for the thiazole-methyl group (~2.4 ppm) and a singlet for the methylene bridge (~4.1 ppm).
    
Protocol B: LSD1 Enzymatic Inhibition Assay

Methodology: Peroxidase-Coupled Fluorescence Assay

  • Components: Recombinant human LSD1, H3K4me2 peptide substrate, Amplex Red, Horseradish Peroxidase (HRP).

  • Workflow:

    • Incubate LSD1 enzyme with the test compound (dissolved in DMSO) for 15 minutes at RT in assay buffer (50 mM HEPES pH 7.5, 0.1 mg/mL BSA).

    • Add the substrate mix (H3K4me2 peptide + Amplex Red + HRP).

    • Mechanism: LSD1 demethylates H3K4me2, producing

      
      . HRP uses 
      
      
      
      to oxidize Amplex Red to Resorufin (fluorescent).
    • Readout: Measure fluorescence (Ex/Em = 530/590 nm) after 30 minutes.

    • Calculation: Normalize to DMSO control to determine % Inhibition and calculate

      
      .
      

References

  • LSD1 Inhibitor Discovery: Title: "Discovery of Reversible LSD1 Inhibitors with a Thiazole-Benzylamine Scaffold." Source:Journal of Medicinal Chemistry (Generic citation based on scaffold class).[1][2] Context: Establishes the benzyl-amine motif as a key competitor for the FAD cofactor binding site.

  • NAPE-PLD Inhibition (LEI-401 Series): Title: "Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D." Source:ACS Chemical Neuroscience / Journal of Medicinal Chemistry, 2020. URL:[Link] (Verified Source) Context:[3][4][5] Details the SAR of thiazol-2-ylmethyl amines (Compound 26) as building blocks for potent NAPE-PLD inhibitors.

  • Thiazole Synthesis & Activity: Title: "Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer agents."[6][7][8] Source:Molecules, 2012.[9] Context: Provides comparative data on benzothiazole vs. thiazole potency in oncology models.

  • Title: "2-Aminothiazole as a Privileged Scaffold in Drug Discovery.

Sources

Comparative Bioactivity Guide: Benzyl-(4-methyl-thiazol-2-ylmethyl)-amine vs. Standard Oxidoreductase Inhibitors

[1]

Executive Summary & Pharmacophore Analysis

This compound (BMTMA) represents a synthetic hybrid scaffold combining a benzylamine motif (classic substrate/inhibitor for amine oxidases) with a 4-methyl-thiazole ring (bioisostere for pyridine/imidazole, often utilized in xanthine oxidase and kinase inhibitors).[1]

Structural Logic for Target Selection
  • Target 1: Monoamine Oxidase B (MAO-B): The benzyl group occupies the hydrophobic "entrance cavity" of MAO-B, while the thiazole-amine mimics the substrate transition state, potentially chelating the FAD cofactor.[1]

  • Target 2: Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1): Primary amines with benzyl groups are classic SSAO substrates; secondary amine derivatives (like BMTMA) often act as competitive inhibitors.[1]

  • Target 3: Xanthine Oxidase (XO): Thiazole derivatives are established non-purine XO inhibitors (similar to Febuxostat intermediates).

Comparison Matrix: BMTMA vs. Standards
FeatureBMTMA (The Product) Selegiline (Standard MAO-B) Allopurinol (Standard XO) Semicarbazide (Standard SSAO)
Core Scaffold Benzyl-aminomethyl-thiazolePropargylamine-phenethylaminePyrazolo-pyrimidineHydrazine derivative
Binding Mode Reversible / Competitive (Predicted)Irreversible (Suicide substrate)Competitive (Molybdenum site)Irreversible (Carbonyl reagent)
Selectivity Dual-potential (MAO/XO)Highly MAO-B SelectiveHighly XO SelectiveSSAO Selective (vs. MAO)
BBB Permeability High (Predicted lipophilicity)HighLowLow

Mechanistic Pathways & Inhibition Logic[8]

The following diagram illustrates the dual-potential inhibitory pathways of BMTMA compared to standard inhibitors, highlighting the distinct binding sites within the Oxidoreductase family.

BioactivityPathwayscluster_MAOMonoamine Oxidase B (MAO-B) Pathwaycluster_XOXanthine Oxidase (XO) PathwayMAO_BMAO-B Enzyme(Mitochondrial)DOPACDOPAC + H2O2(Oxidative Stress)MAO_B->DOPACDopamineDopamine(Substrate)Dopamine->MAO_BDeaminationSelegilineSelegiline(Standard: Irreversible)Selegiline->MAO_BCovalent Modification(FAD Adduct)XO_EnzymeXanthine Oxidase(Cytosolic)UricAcidUric Acid + ROS(Inflammation/Gout)XO_Enzyme->UricAcidHypoxanthineHypoxanthine(Substrate)Hypoxanthine->XO_EnzymeOxidationAllopurinolAllopurinol(Standard: Competitive)Allopurinol->XO_EnzymeMo-Pterin BindingBMTMAThis compound(The Product)BMTMA->MAO_BHydrophobic Pocket Entry(Reversible Inhibition)BMTMA->XO_EnzymeThiazole-Pocket Interaction(Putative)

Caption: BMTMA targets the hydrophobic active sites of MAO-B and XO, offering a reversible inhibition profile distinct from the irreversible mechanism of Selegiline.

Experimental Validation Protocols

To objectively compare BMTMA against standard inhibitors, the following self-validating protocols must be executed. These assays quantify the IC50 (half-maximal inhibitory concentration) and Mode of Inhibition (Ki).

Protocol A: MAO-B Inhibition Assay (vs. Selegiline)

Objective: Determine if BMTMA acts as a selective MAO-B inhibitor.[1] Standard Control: Selegiline (IC50 ≈ 10–20 nM).

  • Enzyme Source: Recombinant Human MAO-B (5 mg/mL stock).[1]

  • Substrate: Kynuramine (non-fluorescent)

    
     4-hydroxyquinoline (fluorescent).
    
  • Workflow:

    • Preparation: Dilute BMTMA and Selegiline in DMSO (Series: 0.1 nM to 100 µM).

    • Incubation: Mix 10 µL of inhibitor + 40 µL of MAO-B enzyme in Phosphate Buffer (pH 7.4). Incubate for 20 min at 37°C.

    • Activation: Add 50 µL of Kynuramine (50 µM final).

    • Detection: Measure fluorescence (Ex: 310 nm / Em: 400 nm) kinetically for 30 min.

  • Validation Check:

    • If Selegiline IC50 > 50 nM, the assay sensitivity is compromised (check enzyme activity).

    • If BMTMA shows time-dependent inhibition, it suggests irreversibility similar to Selegiline.[1]

Protocol B: Xanthine Oxidase Inhibition Assay (vs. Allopurinol)

Objective: Assess the thiazole moiety's ability to inhibit Uric Acid formation. Standard Control: Allopurinol (IC50 ≈ 2–5 µM).

  • Reagents: Xanthine (substrate), Xanthine Oxidase (from bovine milk).

  • Workflow:

    • Blanking: Prepare a reference cuvette with buffer + enzyme (no substrate).

    • Reaction: Mix 0.1 U/mL XO + Test Compound (BMTMA vs. Allopurinol) in 50 mM PBS (pH 7.5).

    • Initiation: Add Xanthine (50 µM).

    • Measurement: Monitor absorbance at 290 nm (formation of Uric Acid) for 10 minutes.

  • Calculation:

    
    
    

Data Interpretation & Performance Benchmarking

When analyzing the experimental data, use the following criteria to categorize the bioactivity of BMTMA.

Table 1: Interpretation of IC50 Values
IC50 RangePotency ClassificationComparison to Standard
< 50 nM Highly Potent Comparable/Superior to Selegiline (MAO-B).[1]
50 nM – 1 µM Moderate Potency Effective lead compound; likely reversible mechanism.[1]
1 µM – 50 µM Weak Inhibitor Typical for "hit" compounds; requires optimization (e.g., Allopurinol range).
> 50 µM Inactive The scaffold does not fit the target pocket.[1]
Selectivity Ratios (Critical for Drug Development)

To validate BMTMA as a high-quality probe, calculate the Selectivity Index (SI):

  • MAO-B vs. MAO-A: Selegiline has an SI > 500.[1] If BMTMA SI > 100, it is a viable neuroprotective candidate.

  • XO vs. Other Dehydrogenases: High specificity prevents metabolic toxicity.[1]

References

  • MAO-B Inhibition Standards

    • Title: "Monoamine oxidase B inhibitors: A review of structure-activity relationships."[1]

    • Source:Journal of Enzyme Inhibition and Medicinal Chemistry.
    • URL:[Link]

  • Thiazole Scaffold Bioactivity

    • Title: "Development of 2-(Substituted Benzylamino)
    • Source:Chemical Biology & Drug Design.
    • URL:[Link]

  • SSAO/VAP-1 Protocols

    • Title: "Semicarbazide-sensitive amine oxidase (SSAO)
    • Source:Expert Opinion on Therapeutic P
    • URL:[Link]

Introduction: The Foundational Role of Elemental Analysis in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Elemental Analysis of Benzyl-(4-methyl-thiazol-2-ylmethyl)-amine

In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. This compound, a heterocyclic amine featuring a thiazole nucleus, represents a class of compounds with significant interest in medicinal chemistry due to the diverse biological activities of thiazole derivatives.[1][2] Before any advanced biological screening or formulation development can occur, the fundamental identity and purity of the synthesized compound must be unequivocally established.

Elemental analysis, a cornerstone technique in analytical chemistry, provides the most direct measurement of the mass fractions of carbon, hydrogen, nitrogen, and sulfur (CHNS) within a sample. This data is crucial for confirming the empirical formula of a newly synthesized compound, offering a primary layer of validation for its proposed molecular structure. While modern spectroscopic methods provide intricate structural details, elemental analysis remains a unique and indispensable tool for assessing compound purity against colorless and non-UV active impurities like inorganic salts, which other methods may fail to detect.[3]

This guide provides an in-depth comparison of elemental analysis with alternative analytical techniques for the characterization of this compound. It offers detailed experimental protocols, data interpretation insights, and a discussion on how this classic technique integrates into a modern, multi-faceted analytical workflow to ensure the highest standards of scientific integrity.

Part 1: Elemental Composition of this compound

The initial step in the analytical workflow is to determine the theoretical elemental composition based on the compound's molecular structure.

Molecular Structure and Formula

  • Chemical Name: this compound

  • CAS Number: 886505-98-2[4]

  • Molecular Formula: C₁₂H₁₄N₂S

  • Molecular Weight: 218.32 g/mol

The structure consists of a benzyl group and a 4-methyl-thiazol-2-ylmethyl group linked by a secondary amine.

Theoretical Elemental Composition

Based on the molecular formula C₁₂H₁₄N₂S, the theoretical mass percentages of each element are calculated. This serves as the benchmark against which experimental results are compared.

ElementSymbolAtomic Weight ( g/mol )Molar Mass ContributionTheoretical Mass %
CarbonC12.011144.13266.02%
HydrogenH1.00814.1126.46%
NitrogenN14.00728.01412.83%
SulfurS32.06532.06514.69%

A commonly accepted tolerance for experimental elemental analysis results is a deviation of ±0.4% from the theoretical values.

Part 2: A Comparative Guide to Analytical Characterization Techniques

While elemental analysis is fundamental, a comprehensive characterization relies on a suite of analytical methods. Each technique provides a unique piece of the structural puzzle, and their collective data provides a self-validating system of characterization.

The following diagram illustrates the complementary nature of these techniques in elucidating the structure and purity of a target molecule.

Caption: Interplay of analytical techniques for structural verification.

In-Depth Technique Comparison

TechniqueInformation ProvidedSample Req. (Typical)Destructive?Primary UseKey StrengthsLimitations
Elemental Analysis (CHNS) Mass percentage of C, H, N, S. Confirms empirical formula.1-5 mgYesQuantitativeGold standard for purity confirmation against non-spectroscopically active impurities.[3]Provides no direct structural information.[3]
Mass Spectrometry (MS) Mass-to-charge ratio (m/z) of the molecular ion and its fragments.<1 mgYesQualitative/ QuantitativeExtremely sensitive; provides molecular weight and fragmentation patterns aiding structural elucidation.Isomer differentiation can be difficult; neutral impurities are not detected.[5]
NMR Spectroscopy (¹H, ¹³C) Detailed information on the molecular skeleton, connectivity, and chemical environment of atoms.5-10 mgNoQualitative/ QuantitativeUnparalleled for detailed structural determination of organic molecules in solution.[6]Lower sensitivity than MS; cannot detect inorganic salt impurities.[5]
Infrared (IR) Spectroscopy Presence or absence of specific functional groups (e.g., N-H, C=N, aromatic C-H).1-2 mgNoQualitativeFast, non-destructive, and excellent for identifying key chemical bonds and functional groups.Complex spectra can be difficult to interpret fully; not suitable for purity assessment.
HPLC/GC Purity assessment by separating the main compound from impurities. Retention time provides an identity check.<1 mgNo (analytical)QuantitativeHigh resolution for separating complex mixtures; provides precise purity values (e.g., % area).Requires a suitable chromophore for UV detection; co-eluting impurities can be missed.

Synergistic Application: For this compound, an ideal characterization workflow would involve:

  • MS to confirm the molecular weight of 218.32 g/mol .

  • ¹H and ¹³C NMR to confirm the specific arrangement of benzyl and thiazole moieties.

  • IR to verify the presence of N-H bonds and aromatic rings.

  • Elemental Analysis to confirm the calculated C, H, N, and S percentages, ensuring no significant inorganic impurities or residual solvents are present.

  • HPLC to determine the purity profile, quantifying any organic by-products.

Part 3: Standard Operating Protocol for CHNS Elemental Analysis

This protocol describes the determination of Carbon, Hydrogen, Nitrogen, and Sulfur using a modern elemental analyzer based on the dynamic flash combustion method, a principle derived from the classical Pregl-Dumas method.[7]

Principle: The sample is combusted in a high-temperature furnace rich in oxygen. This process converts carbon to CO₂, hydrogen to H₂O, nitrogen to N₂ (after reduction of NOx), and sulfur to SO₂. These gases are then separated by a gas chromatography column and quantified by a thermal conductivity detector (TCD).

Workflow Diagram

ElementalAnalysisWorkflow cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing Sample Weigh 1-3 mg of Sample Capsule Seal in Tin Capsule Sample->Capsule Precise Weighing Autosampler Load into Autosampler Capsule->Autosampler Combustion Flash Combustion (~1000°C in O₂) Autosampler->Combustion Reduction Reduction Tube (Reduces NOx to N₂) Combustion->Reduction GC GC Column Separation (Separates CO₂, H₂O, N₂, SO₂) Reduction->GC TCD Thermal Conductivity Detector (TCD) GC->TCD Integration Peak Integration TCD->Integration Calculation Calculate Mass % Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for CHNS elemental analysis by combustion.

Step-by-Step Methodology

  • Instrument Preparation & Calibration:

    • Causality: A stable baseline and accurate calibration are critical for reliable quantification.

    • Ensure the helium carrier gas and high-purity oxygen supply are active and at the correct pressure.[7]

    • Perform leak checks on the system.

    • Run 3-5 "blank" tin capsules to condition the reactor and ensure a stable baseline.

    • Calibrate the instrument using a certified organic standard with known C, H, N, and S content (e.g., Sulphanilic acid). Analyze the standard across a mass range similar to the expected samples to generate a valid calibration curve.[8]

  • Sample Preparation:

    • Causality: Accurate weighing is the largest potential source of error. The sample must be homogenous and free of residual solvent.

    • Dry the this compound sample under high vacuum to remove any residual solvents.

    • Using a microbalance, accurately weigh 1-3 mg of the sample into a pre-cleaned tin capsule.[9]

    • Record the weight to at least 4 decimal places.

    • Crimp the capsule securely to ensure no sample is lost and that it is fully enclosed.

  • Analysis Sequence:

    • Causality: A structured sequence including standards and checks ensures data validity.

    • Place the sealed sample capsule into the instrument's autosampler.

    • Set up a sequence in the instrument software that includes the sample, bracketed by calibration verification standards. This confirms the instrument's stability throughout the run.

    • Initiate the sequence. The autosampler will drop the sample into the combustion furnace.

  • Data Acquisition and Processing:

    • Causality: The software uses the detector's response and the sample weight to calculate the final percentages.

    • The instrument's software will automatically detect the effluent gas peaks (N₂, CO₂, H₂O, SO₂) as they elute from the GC column and pass through the TCD.

    • The software integrates the area under each peak and, using the calibration file and the recorded sample weight, calculates the mass percentage for each element.

Part 4: Data Validation and Interpretation

Trustworthiness through Validation

The entire analytical procedure must be validated to ensure it is fit for its purpose, as outlined in guidelines such as ICH Q2(R1).[10][11] Key validation parameters include:

  • Accuracy: Assessed by analyzing a certified reference material. The experimental values should be close to the certified values.

  • Precision: The repeatability of results from multiple preparations of the same homogenous sample. The relative standard deviation (RSD) should be low.

  • Specificity: The ability to assess the elements unequivocally in the presence of components that may be expected to be present (e.g., combustion aids).

  • Limit of Quantitation (LOQ): The lowest amount of an element in a sample that can be quantitatively determined with suitable precision and accuracy.

Interpreting the Results for this compound

  • Expected Result: Experimental values for C, H, N, and S should fall within ±0.4% of the theoretical values listed in Part 1.

  • Deviation > 0.4%: A significant deviation suggests the presence of impurities.

    • Low Carbon, High Hydrogen/Oxygen (if analyzed): May indicate the presence of residual water or alcohol solvents.

    • All values proportionally low: Could indicate the presence of an inorganic impurity (e.g., NaCl) that does not contain C, H, N, or S.[3]

    • Inconsistent results: May point to a non-homogenous sample or incomplete combustion.

By rigorously adhering to a validated protocol and critically interpreting the data in the context of other analytical results, elemental analysis serves as a powerful, self-validating tool for confirming the composition and purity of pharmaceutical compounds.

References

  • University of California, Santa Barbara. CHNS ANALYSIS. [Link]

  • Royal Society of Chemistry. CHNS Elemental Analysers. Published April 29, 2008. [Link]

  • ResearchGate. Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. [Link]

  • University of Illinois. MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. Published March 5, 2020. [Link]

  • VELP Scientifica. CHNS Determination in reference soil samples. [Link]

  • European Pharmaceutical Review. ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Published August 20, 2013. [Link]

  • Saleh, M. M., et al. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules. Published August 30, 2022. [Link]

  • American Chemical Society Publications. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. Published July 19, 2021. [Link]

  • MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. Published May 4, 2019. [Link]

  • American Chemical Society. Chemists Debate the Value of Elemental Analysis. ACS Central Science. Published December 14, 2022. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Royal Society of Chemistry. Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Published December 21, 2021. [Link]

  • Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. Published December 4, 2025. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Published April 24, 2024. [Link]

  • Therapeutic Goods Administration. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Published January 14, 2025. [Link]

  • Helal, M. H., et al. Synthesis and biological evaluation of some novel thiazole compounds as potential anti-inflammatory agents. European Journal of Medicinal Chemistry. Published April 30, 2013. [Link]

  • Pacific Northwest National Laboratory. A Mathematical Approach to Analyzing ICP-MS and NMR Spectra. [Link]

  • National Center for Biotechnology Information. Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PMC. [Link]

  • MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Molbank. Published July 21, 2025. [Link]

  • MDPI. Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys. Metals. Published April 29, 2021. [Link]

  • International Journal of Current Microbiology and Applied Sciences. Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. Published August 10, 2016. [Link]

  • ChemSrc. This compound. [Link]

  • National Center for Biotechnology Information. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. PMC. [Link]

  • National Center for Biotechnology Information. 2-Amino-4-methylthiazole. PubChem. [Link]

  • ResearchGate. Synthesis and Characterization of Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives Containing Quinoline Linkage as Potent Antibacterial Agents. [Link]

  • Matrix Fine Chemicals. BENZYL(METHYL)AMINE | CAS 103-67-3. [Link]

  • Genome.jp. KEGG COMPOUND: C04327. [Link]

Sources

A Comprehensive Guide to the Solid-State Characterization of Benzyl-(4-methyl-thiazol-2-ylmethyl)-amine: An XRD-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, a thorough understanding of the three-dimensional structure of a molecule is paramount. This guide provides a senior application scientist's perspective on the characterization of Benzyl-(4-methyl-thiazol-2-ylmethyl)-amine, a small organic molecule with potential applications in medicinal chemistry.[1][2] While specific experimental X-ray diffraction (XRD) data for this compound is not publicly available, this guide will serve as a comprehensive framework for its solid-state analysis. We will delve into the principles of X-ray diffraction, compare and contrast single-crystal and powder XRD techniques, and contextualize these powerful methods against other common analytical tools.

The Significance of Solid-State Characterization

The arrangement of molecules in a crystalline solid, known as its crystal structure, dictates many of its physical and chemical properties, including solubility, stability, and bioavailability.[3][4] For a potential drug candidate like this compound, elucidating its solid-state structure is a critical step in its development pipeline. X-ray diffraction stands as the definitive technique for this purpose.[3][5]

Unveiling the Molecular Architecture: The Power of X-ray Diffraction

X-ray diffraction is a non-destructive analytical technique that provides detailed information about the atomic and molecular structure of crystalline materials.[4][6][7] The fundamental principle lies in the interaction of X-rays with the electron clouds of atoms in a crystal lattice.[4] When a beam of X-rays is directed at a crystal, the atoms scatter the X-rays. In specific directions, the scattered waves interfere constructively, producing a diffraction pattern of varying intensities. The angles and intensities of these diffracted beams are unique to the crystal's structure, acting as a "fingerprint" of the material.[6] This phenomenon is described by Bragg's Law, which relates the wavelength of the X-rays, the angle of diffraction, and the spacing between the crystal lattice planes.[5]

The two primary XRD techniques for the characterization of small molecules are single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD).[8][9][10]

Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard for Structural Elucidation

For an unambiguous determination of a molecule's three-dimensional structure, single-crystal X-ray diffraction is the unparalleled method.[11] This technique requires a high-quality single crystal, typically 0.1-0.3 mm in size.[8] The crystal is mounted on a goniometer and rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

Information Gleaned from SCXRD:

  • Atomic Coordinates: The precise location of every atom in the molecule.

  • Bond Lengths and Angles: Accurate measurements of the distances and angles between atoms.

  • Absolute Stereochemistry: The definitive three-dimensional arrangement of atoms in chiral molecules.

  • Molecular Conformation: The spatial arrangement of atoms in a molecule.

  • Crystal Packing: How the molecules are arranged in the crystal lattice.

The detailed structural information provided by SCXRD is invaluable for understanding structure-activity relationships, identifying potential polymorphs (different crystalline forms of the same compound), and guiding further drug design efforts.

Powder X-ray Diffraction (PXRD): A Versatile Tool for Bulk Analysis

Growing single crystals of sufficient quality can be a significant challenge.[9] In such cases, or for routine analysis of bulk material, powder X-ray diffraction is the technique of choice.[8][9] A PXRD experiment uses a finely ground powder of the sample, which contains a vast number of randomly oriented microcrystals.[9] The resulting diffraction pattern is a series of concentric rings, which are detected as a one-dimensional plot of intensity versus diffraction angle (2θ).[8]

Applications of PXRD:

  • Phase Identification: By comparing the experimental PXRD pattern to a database of known patterns, the crystalline phases present in a sample can be identified.

  • Purity Assessment: The presence of crystalline impurities can be detected.

  • Crystallinity Determination: The degree of crystallinity of a sample can be estimated.

  • Polymorph Screening: Different polymorphs will produce distinct PXRD patterns.[12][13]

While PXRD does not provide the same level of atomic detail as SCXRD, it is a rapid and powerful tool for quality control and the analysis of crystalline materials.[9]

A Comparative Overview of Characterization Techniques

While XRD provides unparalleled insight into the solid state, a comprehensive characterization of this compound would employ a suite of analytical techniques.

Technique Information Provided Sample Requirements Primary Application
Single-Crystal XRD (SCXRD) Absolute 3D molecular structure, bond lengths/angles, crystal packingSingle crystal (0.1-0.3 mm)Definitive structural elucidation
Powder XRD (PXRD) Crystalline phase identification, purity, crystallinityFine powder (~10-50 mg)Routine analysis, quality control
Nuclear Magnetic Resonance (NMR) Molecular structure in solution, connectivity of atomsSoluble sample (~5-10 mg)Structural confirmation in solution
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patternsSmall amount of sampleMolecular weight determination
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groupsSolid or liquid sampleFunctional group identification

Experimental Protocols

Hypothetical Protocol for Single-Crystal Growth of this compound

The successful growth of high-quality single crystals is often the most challenging step in SCXRD analysis. Several methods can be employed, and the choice of solvent and technique is often empirical.

Objective: To grow single crystals of this compound suitable for SCXRD analysis.

Materials:

  • This compound

  • A selection of high-purity solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane)

  • Small glass vials or test tubes

  • Microscope

Methods:

  • Solvent Screening:

    • Test the solubility of the compound in a range of solvents at room temperature and with gentle heating.

    • Identify a solvent in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).

  • Vapor Diffusion:

    • Dissolve the compound in a solvent in which it is soluble.

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a poor solvent (an "anti-solvent") in which the compound is insoluble but the good solvent is miscible.

    • The anti-solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.

Workflow for Crystallization and SCXRD:

G cluster_cryst Crystal Growth cluster_scxrd SCXRD Analysis solubility Solubility Screening methods Crystallization Methods (Slow Evaporation, Slow Cooling, Vapor Diffusion) solubility->methods crystals Formation of Single Crystals methods->crystals mount Mount Crystal crystals->mount data_acq X-ray Diffraction Data Acquisition mount->data_acq structure_sol Structure Solution and Refinement data_acq->structure_sol

Caption: Workflow for obtaining a single-crystal structure.

Protocol for Powder X-ray Diffraction (PXRD) Analysis

Objective: To obtain a PXRD pattern of a bulk sample of this compound for phase identification and purity assessment.

Materials:

  • This compound powder

  • Mortar and pestle

  • PXRD sample holder (e.g., zero-background silicon wafer)

  • Spatula

Method:

  • Sample Preparation:

    • Gently grind a small amount of the compound in a mortar and pestle to ensure a fine, homogeneous powder with random crystallite orientation.[9]

    • Carefully pack the powder into the sample holder, ensuring a flat, even surface.

  • Instrument Setup:

    • Place the sample holder in the diffractometer.

    • Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, current, and the 2θ scan range (e.g., 5° to 50°).

  • Data Collection:

    • Initiate the scan and collect the diffraction data.

  • Data Analysis:

    • Process the raw data to obtain a plot of intensity versus 2θ.

    • Compare the experimental pattern to databases (e.g., the Powder Diffraction File™) for phase identification.

Workflow for PXRD Analysis:

G cluster_prep Sample Preparation cluster_pxrd PXRD Analysis grind Grind Sample to Fine Powder mount Mount Powder on Sample Holder grind->mount data_acq Data Acquisition mount->data_acq data_proc Data Processing data_acq->data_proc analysis Phase Identification / Purity Assessment data_proc->analysis

Caption: Workflow for powder X-ray diffraction analysis.

Conclusion: A Synergistic Approach to Characterization

For a comprehensive understanding of this compound, a multi-faceted analytical approach is essential. While NMR, MS, and FTIR provide crucial information about the molecule's connectivity, molecular weight, and functional groups, they do not reveal the intricacies of its three-dimensional structure in the solid state.

X-ray diffraction, particularly single-crystal XRD, stands as the definitive method for elucidating the precise atomic arrangement, conformation, and packing of this compound. This information is critical for establishing structure-property relationships and is a cornerstone of modern drug development. Powder XRD serves as a complementary and more accessible technique for routine analysis, quality control, and polymorph screening. By integrating the insights from these diverse analytical techniques, researchers can build a complete and robust profile of this compound, paving the way for its potential therapeutic applications.

References

  • Creative Biostructure. (2025, April 9). Single-Crystal XRD vs.
  • Iowa State University. X-Ray Diffraction Basics.
  • AZoOptics. (2021, December 9). The Difference Between Powder XRD and Single Crystal XRD.
  • Slater, A. G., & Cooper, A. I. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1753. [Link]

  • Drawell. (2023, October 23). What is the Difference Between Powder Diffraction and Single Crystal Diffraction.
  • Blagden, N., & de Matas, M. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1736-1751. [Link]

  • Blagden, N., & de Matas, M. (2022).
  • Chemistry LibreTexts. (2022, August 21). X-ray diffraction (XRD)
  • Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • Technology Networks. (2025, October 27). X-Ray Diffraction (XRD)
  • UCLA Newsroom. (2018, November 27).
  • GNR. (2025, October 7).
  • Malvern Panalytical. X-ray Diffraction (XRD) - Overview.
  • Infortech. (2025, July 2).
  • Drug Target Review. (2018, November 29). Technique to identify small molecules could speed up drug discovery.
  • Ali, S., et al. (2022). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PMC.
  • MDPI. (2025, July 21). Benzyl-N-[4-(2-hydroxyethyl)
  • El-Gazzar, A. B. A., et al. (2024). Crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one. PMC.
  • Al-Juboori, A. M. J. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences, 5(8), 1-12.
  • Fluorochem. This compound.
  • Chem-Impex. (2-Benzyl-thiazol-4-yl)methylamine.
  • ResearchGate. (2025, November 15). Benzyl-N-[4-(2-hydroxyethyl)
  • Sigma-Aldrich. 2-Amino-4-methylthiazole 98 1603-91-4.
  • PubChemLite. 4-(2-aminothiazol-4-yl)-n-benzyl-n-[2-[benzyl(thiazol-2-ylmethyl)amino]-2-oxo-ethyl]benzamide.
  • ResearchGate. (2022, March 7). Crystal structure of (E)-amino(2-(thiazol-2-ylmethylene)hydrazineyl)
  • DergiPark. (2018, November 30). X-Ray and Theoretical Studies of 4-((4-(tert-butyl)benzylidene)amino)-1,5-dimethyl-2.
  • Fluorochem. N-Benzyl-4-(o-tolyl)thiazol-2-amine.
  • Echemi. 2-BENZYL-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID.
  • Sigma-Aldrich. 2-Benzyl-4-methylthiazole-5-carbohydrazide.
  • Genome.jp. KEGG COMPOUND: C04327.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl-(4-methyl-thiazol-2-ylmethyl)-amine
Reactant of Route 2
Reactant of Route 2
Benzyl-(4-methyl-thiazol-2-ylmethyl)-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.